molecular formula C9H17NO3 B1447127 Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1354955-59-1

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B1447127
CAS No.: 1354955-59-1
M. Wt: 187.24 g/mol
InChI Key: OBLFUJCDADLZAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of this compound with appropriate reagents to form the desired azetidine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes and the use of automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The azetidine ring can also interact with various biomolecules, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: Similar structure but with a different substitution pattern on the azetidine ring.

    Tert-butyl 3-hydroxy-2-ethylazetidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (TBM) is an organic compound characterized by its unique azetidine ring structure, molecular formula C9H17NO3C_9H_{17}NO_3, and a molar mass of approximately 187.24 g/mol. This compound contains a tert-butyl group, a hydroxyl group, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activity. This article reviews the biological activity of TBM, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Features

The structural features of TBM include:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Tert-butyl Group : Enhances lipophilicity and influences reactivity.
  • Hydroxyl Group : Contributes to its potential biological activity.

Physical Properties

PropertyValue
Molecular FormulaC₉H₁₇NO₃
Molar Mass187.24 g/mol
Density~1.1 g/cm³
Boiling Point~263 °C
LogP0.33 (moderate hydrophobicity)

Interaction Studies

Preliminary investigations into TBM's biological activity have focused on its binding affinity with various biological targets, particularly enzymes involved in metabolic pathways. While specific kinetic studies are still needed, initial results suggest that TBM may interact with key metabolic enzymes, potentially influencing their activity.

Antioxidant Potential

Research has indicated that compounds with similar structural features to TBM exhibit antioxidant properties. For example, azetidine derivatives containing hydroxyl groups have been studied for their ability to scavenge free radicals, indicating that TBM may also possess antioxidant capabilities .

Target of Action

The tert-butyl group in TBM is known for its unique reactivity patterns, which may influence the compound's interactions with biological targets. This group is often involved in biosynthetic and biodegradation pathways, potentially affecting enzyme mechanisms and protein-ligand interactions.

Mode of Action

The exact mode of action for TBM remains under investigation. However, the presence of functional groups such as hydroxyl and carboxylate suggests that it could participate in various biochemical reactions that modulate biological processes.

Comparative Analysis

To better understand the uniqueness of TBM within its class of compounds, a comparative analysis with structurally similar azetidines is presented below:

Compound NameCAS NumberKey Features
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate171919-81-6Similar structure; different stereochemistry
Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate1354955Enantiomeric form; potential differences in activity
Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate99770589Different stereochemistry; variations in pharmacological effects

This table illustrates how variations in stereochemistry can lead to significant differences in biological activity among azetidine derivatives.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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